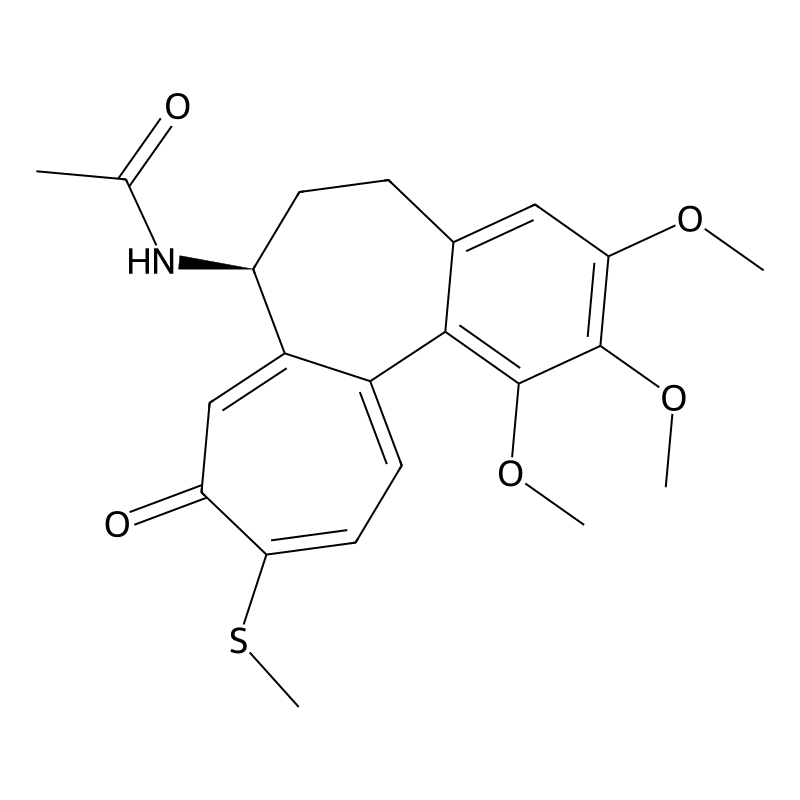

Thiocolchicine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Thiocolchicine is a naturally occurring alkaloid produced by certain fungi and colchicum plants []. It has become a valuable tool in cell biology research due to its ability to disrupt cell division, specifically by targeting microtubules. Microtubules are essential components of the cytoskeleton, playing a crucial role in various cellular processes like cell division (mitosis), intracellular transport, and maintaining cell shape [].

Disrupting Mitosis

Thiocolchicine binds to tubulin, the building block protein of microtubules, preventing its polymerization []. This disrupts the formation of the mitotic spindle, a structure responsible for separating chromosomes during cell division. By inhibiting spindle formation, thiocolchicine arrests cells in metaphase, a stage of mitosis where chromosomes are aligned at the center of the cell []. Researchers can then study the cellular processes and signaling pathways involved in mitosis by observing cells arrested at this specific stage.

Studying Microtubule Dynamics

Thiocolchicine's ability to depolymerize microtubules allows researchers to study their dynamic behavior within cells. By applying low doses of the drug, scientists can induce the disassembly of existing microtubules and observe their regrowth []. This helps understand the constant reorganization of the microtubule network within a cell and its role in various cellular functions.

Thiocolchicine is an alkaloid, a class of organic nitrogen-containing compounds with various physiological effects []. It is a precursor to another compound, thiocolchicoside, which is the primary active ingredient in some muscle relaxant medications [].

Molecular Structure Analysis

Thiocolchicine has a complex molecular structure with several key features, including a tricyclic ring system and a methoxythiophenyl group []. These features are believed to contribute to its interaction with biological processes [].

Physical And Chemical Properties Analysis

Scientific literature provides some data on thiocolchicine's physical properties. It is reported to be a colorless, crystalline powder with a melting point around 140°C [].

Thiocolchicine undergoes various metabolic transformations in the body, primarily leading to the formation of metabolites such as 3-demethylthiocolchicine. This metabolite can potentially induce toxicity in dividing cells, raising concerns regarding its safety profile . The compound is rapidly absorbed after oral administration, with a bioavailability of approximately 25% . The pharmacokinetics indicate that after intramuscular administration, peak plasma concentrations are reached within 30 minutes .

Thiocolchicine exhibits notable biological activity, particularly in the context of cancer research. It has been shown to possess antiproliferative properties against various tumor cell lines, with studies indicating that its amine derivatives can break drug resistance in certain cancer types . Additionally, thiocolchicine's interaction with GABA A receptors suggests potential implications for neurological conditions, although its convulsant effects necessitate caution in seizure-prone individuals .

The synthesis of thiocolchicine and its derivatives typically involves complex organic reactions. One notable method includes reductive amination reactions to produce various amine analogs of thiocolchicine. These synthesized compounds have been evaluated for their antiproliferative activities against tumor cell lines, demonstrating significant efficacy in the nanomolar range .

Research indicates that thiocolchicine interacts with several biological targets. Its affinity for GABA A receptors suggests a dual role as both a muscle relaxant and a potential convulsant agent. Studies have shown that thiocolchicine can enhance the effects of NSAIDs when used together, indicating a synergistic interaction that improves therapeutic outcomes for pain management .

Thiocolchicine shares structural similarities with other colchicine derivatives but exhibits unique properties that set it apart. Here are some similar compounds:

- Colchicine: The parent compound known for its use in treating gout and other inflammatory conditions. Unlike thiocolchicine, colchicine has a well-established mechanism involving microtubule disruption.

- Demecolcine: An analog of colchicine used in cancer treatment; it has similar mechanisms but varies in potency and side effect profiles.

- Vincristine: An antineoplastic drug derived from the periwinkle plant, which also affects microtubule dynamics but operates through different pathways than thiocolchicine.

Comparison TableCompound Mechanism of Action Key

Unique Features Thiocolchicine Antagonism of GABA A receptors Muscle relaxant, analgesic Convulsant activity Colchicine Microtubule disruption Gout treatment Established use in inflammatory diseases Demecolcine Microtubule disruption Cancer treatment Similar structure but different potency Vincristine Microtubule dynamics inhibition Cancer treatment Derived from plants; different pathways

| Compound | Mechanism of Action | Key | Unique Features |

|---|---|---|---|

| Thiocolchicine | Antagonism of GABA A receptors | Muscle relaxant, analgesic | Convulsant activity |

| Colchicine | Microtubule disruption | Gout treatment | Established use in inflammatory diseases |

| Demecolcine | Microtubule disruption | Cancer treatment | Similar structure but different potency |

| Vincristine | Microtubule dynamics inhibition | Cancer treatment | Derived from plants; different pathways |

Thiocolchicine's unique combination of muscle relaxant properties and its interaction with neurotransmitter systems distinguishes it from these similar compounds while still retaining some commonalities in structure and function.

Thiocolchicine exhibits distinctive binding kinetics and thermodynamic properties when interacting with tubulin, differing significantly from its parent compound colchicine. The compound demonstrates high-affinity binding to the colchicine site on tubulin with an association constant (Ka) of 1.07 ± 0.14 × 10⁶ M⁻¹ at 23°C [1]. This binding affinity represents substantial interaction strength, positioning thiocolchicine as a potent tubulin-binding agent with a competitive binding dissociation constant (Kd) of 0.7 μM [2].

Binding Kinetics

The association kinetics of thiocolchicine with tubulin follow a biphasic pattern similar to colchicine, characterized by an initial fast binding phase followed by a slower conformational change. However, thiocolchicine demonstrates superior kinetic properties compared to colchicine. The rate constant of the fast phase of association is four times greater than that observed for colchicine binding [1]. This enhanced association rate contributes to the compound's increased potency and suggests optimized molecular interactions at the binding interface.

The activation energy for thiocolchicine binding is 19.1 ± 1.8 kcal/mol [1], which is notably lower than the activation energy required for colchicine binding. This reduced energetic barrier facilitates faster complex formation and indicates more favorable binding thermodynamics. The temperature dependence of both association phases suggests that the binding process involves significant structural rearrangements within the tubulin protein [1].

Thermodynamic Considerations

While comprehensive thermodynamic parameters for thiocolchicine have not been extensively characterized through direct calorimetric methods, structural and kinetic analyses provide insights into the energetic landscape of binding. The enhanced association kinetics and reduced activation energy suggest that thiocolchicine binding may involve more favorable enthalpic contributions compared to colchicine [1].

X-ray crystallographic analysis reveals that thiocolchicine displays greater puckering of the tropone C ring compared to colchicine [1]. This structural difference indicates that the conformation of the C ring may have minimal effect on the energetics of colchicinoid binding to tubulin, suggesting that binding affinity is primarily determined by other molecular features such as the trimethoxyphenyl and tropone moieties.

The binding thermodynamics appear to be influenced by the specific chemical modifications in thiocolchicine, particularly the replacement of the methoxy group at C-10 with a thiomethyl moiety. This substitution enhances the compound's ability to form stable interactions with the colchicine binding site while maintaining the essential binding characteristics required for tubulin interaction [1].

Competitive Displacement Studies at Colchicine Site

Thiocolchicine demonstrates clear competitive behavior with various ligands at the colchicine binding site, providing definitive evidence for its specific binding location on tubulin. Competitive displacement studies reveal complex interaction patterns that illuminate both the binding specificity and the mechanistic basis of thiocolchicine's anti-tubulin activity.

Direct Competition with Colchicine Site Ligands

Thiocolchicine exhibits mutually competitive binding with colchicine itself, confirming that both compounds target the identical binding site on tubulin [3] [4]. This competitive relationship is characterized by displacement kinetics that follow classical competitive inhibition patterns, where increasing concentrations of one ligand progressively reduce the binding of the other.

The compound also demonstrates competitive inhibition with podophyllotoxin, another well-characterized colchicine site binder [5]. The competitive displacement studies indicate that thiocolchicine can effectively displace podophyllotoxin from its binding site, suggesting comparable or superior binding affinity under physiological conditions.

Comprehensive binding experiments have established that thiocolchicine competes for binding with various structural analogues of colchicine, including allocolchicine and other colchicinoids [3] [4]. These competitive relationships demonstrate that the essential binding determinants are conserved between thiocolchicine and other colchicine site inhibitors, despite structural modifications.

Interaction with Microtubule-Associated Proteins

Thiocolchicine binding is subject to competitive inhibition by microtubule-associated proteins (MAPs), particularly tau protein and high molecular weight protein fractions [6] [7] [8]. This competitive relationship provides insights into the physiological regulation of thiocolchicine binding and suggests potential mechanisms for cellular resistance to the compound's effects.

Tau protein, a thermostable molecule with a molecular weight of approximately 70,000 Da, demonstrates significant ability to compete with thiocolchicine for tubulin binding [6] [7]. This competition occurs through an allosteric mechanism where tau protein binding alters tubulin conformation in a manner that reduces thiocolchicine affinity. The competitive inhibition by tau protein is physiologically relevant, as elevated tau levels in certain cellular contexts may modulate thiocolchicine sensitivity.

High molecular weight MAP fractions also exhibit competitive inhibition of thiocolchicine binding [6] [7]. These proteins, including MAP1 and MAP2, promote tubulin polymerization while simultaneously reducing thiocolchicine binding capacity. The dual effects of MAPs on both polymerization enhancement and drug binding inhibition suggest sophisticated regulatory mechanisms that balance microtubule dynamics with drug sensitivity.

Mechanistic Insights from Competition Studies

The competitive displacement patterns reveal that thiocolchicine binding follows a bifunctional model where the compound interacts with tubulin through multiple contact points [3]. The trimethoxyphenyl and tropone moieties appear to contribute differentially to binding affinity and specificity, with the trimethoxyphenyl group providing primary binding determinants and the tropone ring contributing to binding stabilization.

Competition studies with individual ring systems demonstrate that the trimethoxyphenyl moiety of thiocolchicine is crucial for initial binding recognition, while the modified tropone ring enhances binding stability [3]. This bifunctional binding mechanism explains the compound's high affinity and specificity for the colchicine site.

Modulation of Microtubule Polymerization Dynamics

Thiocolchicine exerts profound effects on microtubule polymerization dynamics, functioning as a potent inhibitor of tubulin assembly with IC50 values of 2.5 μM for tubulin polymerization [2]. The compound's mechanism of action involves multiple levels of interference with normal microtubule assembly and disassembly processes.

Inhibition of Tubulin Assembly

Thiocolchicine demonstrates potent inhibition of tubulin self-assembly into microtubules across a broad concentration range from nanomolar to micromolar levels [2] [5] [9]. The inhibition follows a concentration-dependent pattern where increasing thiocolchicine concentrations progressively reduce both the rate of microtubule assembly and the final amount of polymer formed.

At substoichiometric concentrations, thiocolchicine exhibits remarkably potent inhibitory effects, requiring less than a 1:1 molar ratio relative to tubulin to achieve significant assembly inhibition [5] [10]. This substoichiometric inhibition indicates that thiocolchicine-tubulin complexes can terminate microtubule growth through incorporation at growing microtubule ends, where they act as "capping" units that prevent further polymerization.

The compound inhibits microtubule elongation at both plus and minus ends with equal efficiency [11]. This non-polar inhibition contrasts with some microtubule-targeting agents that preferentially affect one end over the other. The magnitude of inhibition increases progressively with the molar ratio of thiocolchicine to tubulin dimer, with complete polymerization inhibition occurring at ratios of approximately 0.12:1 [11].

Enhancement of Microtubule Depolymerization

Thiocolchicine not only inhibits microtubule assembly but also actively promotes the depolymerization of existing microtubules [12] [13]. The compound induces microtubule disassembly through a capping mechanism that is preferentially exerted at the minus end of microtubules, although effects on plus end dynamics are also observed at higher concentrations.

The depolymerization effects are not readily reversible, as thiocolchicine-affected microtubule ends neither shorten upon dilution nor grow upon incubation with additional tubulin [12]. This irreversible capping behavior contributes to the compound's potent anti-microtubule activity and explains its persistent effects on cellular microtubule networks.

Thiocolchicine binding results in curved tubulin heterodimers that cannot adopt the straight conformation required for microtubule assembly [14] [15]. This drug-induced conformational change provides the molecular basis for both assembly inhibition and enhanced depolymerization, as the curved thiocolchicine-tubulin complexes are incompatible with the straight tubulin conformation found in microtubules.

Abnormal Polymer Formation

At higher concentrations, thiocolchicine induces the formation of abnormal tubulin polymers that differ structurally from normal microtubules [5] [16]. These aberrant assemblies result from the ability of thiocolchicine-tubulin complexes to undergo polymerization under microtubule-promoting conditions, albeit with altered geometric arrangements.

The abnormal polymerization proceeds as a nucleated condensation process that requires magnesium ions and is inhibited by calcium ions [17]. The thermodynamic characteristics of this aberrant assembly are remarkably similar to those of normal microtubule assembly, suggesting that the fundamental interactions driving polymerization are preserved despite the structural distortions induced by thiocolchicine binding [17].

The formation of abnormal polymers provides additional evidence for the drug-induced distortion of normal protomer bonding geometry. Thiocolchicine binding appears to alter the spatial arrangement of tubulin heterodimers in a manner that permits association but prevents the formation of proper microtubule architecture [17].

Dynamic Instability Effects

Thiocolchicine significantly alters microtubule dynamic instability, the characteristic behavior of microtubules involving stochastic transitions between growth and shrinkage phases [18]. The compound suppresses both the frequency and amplitude of dynamic instability events, leading to overall stabilization of existing microtubules in a shortened state.

The effects on dynamic instability occur at concentrations well below those required for complete depolymerization, suggesting that thiocolchicine can modulate microtubule behavior across a broad concentration range [18]. This concentration-dependent modulation provides a mechanism for fine-tuning cellular microtubule dynamics in response to varying drug levels.

Allosteric Effects on Tubulin-Stathmin Complexes

Thiocolchicine exhibits complex allosteric interactions with stathmin family proteins, revealing sophisticated regulatory mechanisms that govern microtubule dynamics. These interactions provide crucial insights into the compound's mechanism of action and its integration with cellular microtubule regulatory systems.

Thermodynamic Independence of Binding

Comprehensive analytical ultracentrifugation and binding measurements demonstrate that thiocolchicine binding to tubulin and stathmin association with tubulin are thermodynamically independent processes [19] [20]. This independence holds true regardless of whether tubulin is bound to guanosine triphosphate (GTP) or guanosine diphosphate (GDP), indicating that nucleotide binding state does not significantly influence the allosteric relationship between thiocolchicine and stathmin.

The thermodynamic independence is evidenced by the observation that thiocolchicine binding does not significantly modify the formation of tubulin-stathmin complexes, and conversely, stathmin binding does not alter thiocolchicine affinity for tubulin [19]. This mutual independence suggests that the two binding events occur at distinct sites that do not strongly communicate through allosteric mechanisms.

Binding studies with various colchicine domain ligands, including thiocolchicine analogues, consistently show that none of these compounds significantly modify the formation of RB3-SLD-tubulin or stathmin-tubulin complexes [19]. This pattern indicates that the independence observed with thiocolchicine represents a general property of colchicine site ligands rather than a unique characteristic of thiocolchicine.

Structural Implications of Complex Formation

Crystal structural studies of tubulin-stathmin-thiocolchicine ternary complexes reveal that all three components can coexist in stable associations without mutual interference [21] [22]. The structures show that thiocolchicine occupies its characteristic binding site at the alpha-beta tubulin intradimer interface while stathmin-like domain proteins interact with tubulin through distinct contact regions.

The binding of thiocolchicine to tubulin-stathmin complexes occurs with similar affinity to that observed for tubulin dimers alone, supporting the thermodynamic independence observed in solution studies [19]. This preserved binding affinity in ternary complexes indicates that stathmin binding does not induce conformational changes in tubulin that would significantly alter the colchicine binding site.

X-ray crystallographic analysis demonstrates that thiocolchicine binding sites overlap with colchicine ring A positioning and that both complexes maintain the same curvature as unliganded tubulin-stathmin complexes [19]. This structural conservation explains the thermodynamic independence, as the binding sites are spatially separated and do not compete for overlapping protein regions.

Nucleotide-Independent Interactions

The allosteric relationship between thiocolchicine and stathmin remains constant regardless of the nucleotide bound to tubulin [19] [20]. Both GTP-tubulin and GDP-tubulin demonstrate identical patterns of independent binding with thiocolchicine and stathmin, indicating that nucleotide-induced conformational changes do not significantly affect the allosteric communication between these binding sites.

This nucleotide independence has important implications for the physiological relevance of thiocolchicine-stathmin interactions. Since tubulin cycles between GTP and GDP bound states during microtubule assembly and disassembly, the preservation of independent binding ensures that thiocolchicine activity is not modulated by the dynamic nucleotide binding state of tubulin.

The independence from nucleotide state also suggests that thiocolchicine binding does not significantly alter the GTPase activity of tubulin, unlike some other colchicine site ligands that can modulate nucleotide hydrolysis rates [19]. This property may contribute to thiocolchicine's specific pharmacological profile compared to other tubulin-binding compounds.

Conformational Recognition Mechanisms

The binding independence between thiocolchicine and stathmin provides insights into tubulin conformational flexibility and the recognition mechanisms employed by different regulatory factors [19]. Both thiocolchicine and stathmin appear to recognize curved conformations of tubulin, but they do so through distinct molecular recognition mechanisms that do not interfere with each other.

Stathmin family proteins evolved to recognize curved structures in unassembled and disassembling tubulin, thus regulating microtubule assembly through sequestration mechanisms [19]. The fact that thiocolchicine binding does not interfere with this recognition suggests that the compound may preferentially target curved tubulin conformations similar to those recognized by stathmin.

The structural data indicate that both thiocolchicine and stathmin binding are incompatible with straight tubulin conformations found in microtubules [19] [20]. This shared preference for curved conformations explains why both factors can coexist on tubulin without mutual interference, as they recognize similar overall protein conformations while engaging distinct molecular contact regions.

Implications for Cellular Regulation

The allosteric independence between thiocolchicine and stathmin has significant implications for understanding how cells might regulate sensitivity to thiocolchicine through endogenous protein expression levels. Since stathmin binding does not modulate thiocolchicine affinity, cells cannot simply upregulate stathmin expression to develop resistance to thiocolchicine effects.

However, the independence also means that stathmin and thiocolchicine can act synergistically to suppress microtubule dynamics, as both factors target tubulin through non-competing mechanisms [19]. This potential synergy could enhance the cellular effects of thiocolchicine in contexts where stathmin expression is elevated.

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H300+H330 (100%): Fatal if swallowed or if inhaled [Danger Acute toxicity, oral;

acute toxicity, inhalation];

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H340 (100%): May cause genetic defects [Danger Germ cell mutagenicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Acute Toxic;Health Hazard

Other CAS

Wikipedia

Dates

2: Passarella D, Peretto B, Blasco y Yepes R, Cappelletti G, Cartelli D, Ronchi C, Snaith J, Fontana G, Danieli B, Borlak J. Synthesis and biological evaluation of novel thiocolchicine-podophyllotoxin conjugates. Eur J Med Chem. 2010 Jan;45(1):219-26. doi: 10.1016/j.ejmech.2009.09.047. Epub 2009 Oct 6. PubMed PMID: 19880222.

3: Passarella D, Giardini A, Peretto B, Fontana G, Sacchetti A, Silvani A, Ronchi C, Cappelletti G, Cartelli D, Borlak J, Danieli B. Inhibitors of tubulin polymerization: synthesis and biological evaluation of hybrids of vindoline, anhydrovinblastine and vinorelbine with thiocolchicine, podophyllotoxin and baccatin III. Bioorg Med Chem. 2008 Jun 1;16(11):6269-85. doi: 10.1016/j.bmc.2008.04.025. Epub 2008 May 28. PubMed PMID: 18468444.

4: Wang B, Pan XD, Liu HY, Yang J, Lü ZY, Zhao JH. Synthesis and antitumor activity of nitrogen-based thiocolchicine derivatives. Yao Xue Xue Bao. 2006 Nov;41(11):1057-63. PubMed PMID: 17262947.

5: Danieli B, Giardini A, Lesma G, Passarella D, Silvani A, Appendino G, Noncovich A, Fontana G, Bombardelli E, Sterner O. Synthesis and biological evaluation of paclitaxel-thiocolchicine hybrids. Chem Biodivers. 2004 Feb;1(2):327-45. PubMed PMID: 17191851.

6: Danieli B, Giardini A, Lesma G, Passarella D, Peretto B, Sacchetti A, Silvani A, Pratesi G, Zunino F. Thiocolchicine-podophyllotoxin conjugates: dynamic libraries based on disulfide exchange reaction. J Org Chem. 2006 Mar 31;71(7):2848-53. PubMed PMID: 16555841.

7: Lee SH, Park SK, Kim JM, Kim MH, Kim KH, Chun KW, Cho KH, Youn JY, Namgoong SK. New synthetic thiocolchicine derivatives as lowtoxic anticancer agents. Arch Pharm (Weinheim). 2005 Dec;338(12):582-9. PubMed PMID: 16353277.

8: Raspaglio G, Ferlini C, Mozzetti S, Prislei S, Gallo D, Das N, Scambia G. Thiocolchicine dimers: a novel class of topoisomerase-I inhibitors. Biochem Pharmacol. 2005 Jan 1;69(1):113-21. PubMed PMID: 15588720.

9: Ferri P, Bruno C, Cecchini T, Ciaroni S, Ambrogini P, Guidi L, Cuppini R, Bombardelli E, Morazzoni P, Riva A, Del Grande P. Effects of thiocolchicine on axonal cytoskeleton of the rat peroneus nerve. Exp Toxicol Pathol. 2002 Nov;54(3):211-6. PubMed PMID: 12484558.

10: Banerjee A, Kasmala LT, Hamel E, Sun L, Lee KH. Interaction of novel thiocolchicine analogs with the tubulin isoforms from bovine brain. Biochem Biophys Res Commun. 1999 Jan 19;254(2):334-7. PubMed PMID: 9918839.

Explore Compound Types